molecular formula C10H14N2O2 B1586616 (6-Morpholino-3-Pyridinyl)Methanol CAS No. 388088-73-1

(6-Morpholino-3-Pyridinyl)Methanol

カタログ番号: B1586616
CAS番号: 388088-73-1
分子量: 194.23 g/mol
InChIキー: NXKXCMMRCZMJRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Morpholino-3-Pyridinyl)Methanol is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKXCMMRCZMJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380102
Record name (6-Morpholino-3-Pyridinyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388088-73-1
Record name 6-(4-Morpholinyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388088-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Morpholino-3-Pyridinyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(morpholin-4-yl)pyridin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualizing Morpholine and Pyridine Scaffolds in Contemporary Medicinal Chemistry Research

In the lexicon of drug discovery, certain molecular frameworks are deemed "privileged scaffolds" due to their recurring presence in a wide range of biologically active compounds and approved drugs. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net Both morpholine (B109124) and pyridine (B92270) fall into this esteemed category, each bestowing valuable properties upon a parent molecule.

The pyridine ring is an aromatic heterocycle that is often used as a bioisostere for a phenyl ring. acs.orgresearchgate.net The nitrogen atom within the pyridine ring introduces a dipole moment and acts as a hydrogen bond acceptor, which can lead to stronger and more selective interactions with biological targets. nih.gov This scaffold is a component of numerous natural products, including vitamins, and is found in a multitude of FDA-approved drugs. nih.govnih.gov Its inclusion can enhance metabolic stability and offers multiple points for chemical modification to fine-tune a molecule's activity. nih.govnih.gov

The table below summarizes the key attributes these scaffolds contribute to medicinal chemistry.

ScaffoldKey Attributes in Medicinal Chemistry
Morpholine Improves aqueous solubility, enhances metabolic stability, acts as a hydrogen bond acceptor, provides desirable pharmacokinetic properties. nih.govresearchgate.netresearchgate.netnih.gov
Pyridine Acts as a bioisostere of a phenyl ring, serves as a hydrogen bond acceptor, enhances metabolic stability, provides sites for synthetic modification. nih.govacs.orgresearchgate.netnih.gov

Rationale for Academic Investigation into Novel Heterocyclic Methanol Compounds Like 6 Morpholino 3 Pyridinyl Methanol

The academic exploration of novel heterocyclic compounds such as (6-Morpholino-3-Pyridinyl)Methanol is driven by a systematic approach to drug discovery. The rationale is twofold: understanding fundamental biological interactions and generating new candidates for therapeutic development.

A key feature of this compound is the hydroxymethyl group (-CH2OH) attached to the pyridine (B92270) ring. This functional group is of significant interest as it can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions within the binding site of a target protein, thereby enhancing potency. nih.gov Structurally analogous to a benzyl (B1604629) alcohol, this group is known to be a versatile precursor in chemical synthesis, allowing for the creation of various derivatives like esters. nih.govmdpi.com

This synthetic accessibility is central to the academic investigation of such compounds. By modifying the hydroxymethyl group or other parts of the molecule, researchers can generate a library of related compounds. This library is then subjected to biological screening to establish a Structure-Activity Relationship (SAR) . researchgate.netresearchgate.netresearchgate.net SAR studies are fundamental to medicinal chemistry, as they reveal how specific structural changes influence a compound's biological activity. researchgate.net This knowledge allows for the rational design of more potent and selective molecules, moving from an initial "hit" compound to an optimized "lead" candidate for further development. researchgate.net The investigation of heterocyclic derivatives is a well-established path to discovering new medicinal agents for a wide range of diseases. mdpi.comresearchgate.net

Overview of Current Research Trajectories for Bioactive Pyridine Morpholine Hybrid Molecules

Advanced Synthetic Routes for the Preparation of (6-Morpholino-3-Pyridinyl)Methanol

The preparation of this compound can be achieved through several strategic routes, primarily involving the formation of the morpholine-pyridine bond followed by the reduction of a carboxylic acid derivative.

A common synthetic pathway commences with a nucleophilic aromatic substitution reaction. Starting materials for this synthesis include Ethyl 6-chloronicotinate and morpholine. chemicalbook.com The reaction involves the displacement of the chlorine atom on the pyridine ring by the secondary amine of the morpholine, typically facilitated by a base such as potassium carbonate in a suitable solvent like tetrahydrofuran. chemicalbook.com The resulting ester, methyl 6-morpholinonicotinate, is a key intermediate. masterorganicchemistry.comyoutube.comtcichemicals.comresearchgate.netsigmaaldrich.com The final step is the reduction of the ester functional group to a primary alcohol, which can be accomplished using a reducing agent like lithium aluminium hydride, to yield the target compound, this compound. chemicalbook.com

Table 1: Proposed Standard Synthesis of this compound

StepReactantsReagents/ConditionsIntermediate/Product
1Ethyl 6-chloronicotinate, MorpholinePotassium carbonate, TetrahydrofuranMethyl 6-morpholinonicotinate
2Methyl 6-morpholinonicotinateLithium aluminium hydride, TetrahydrofuranThis compound

The synthesis of derivatives of this compound can be approached through both convergent and divergent strategies.

Divergent Synthesis: A divergent approach begins with the core molecule, this compound, which is then subjected to various reactions to create a library of derivatives. researchgate.net For example, the hydroxyl group can be converted into a range of other functional groups, or the aromatic pyridine ring can be further substituted. This method is highly efficient for generating a diverse set of related compounds for screening purposes. A one-step photoredox method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides has also been explored as a divergent strategy. acs.org

For the large-scale production of this compound, optimization of reaction conditions is crucial to maximize yield and purity while ensuring cost-effectiveness and safety. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time for the nucleophilic substitution step. In the reduction step, the choice of reducing agent is critical; while lithium aluminum hydride is highly effective, alternative, safer, and more cost-effective reducing agents might be considered for industrial-scale synthesis. The process can be scaled up to produce significant quantities with high purity. nih.gov

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved by:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. bohrium.com

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. bohrium.com For instance, palladium-catalyzed cross-coupling reactions are often highly efficient with low catalyst loadings. thegoodscentscompany.comrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Evaluation of the synthesis using green chemistry metrics such as Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME) can quantify the environmental performance of the synthetic route. nih.govbohrium.com

Functional Group Interconversions and Derivatizations of the Methanol (B129727) Moiety in this compound

The primary alcohol functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Table 2: Potential Derivatizations of the Methanol Moiety

Reaction TypeReagents and ConditionsProduct Type
Oxidation Pyridinium chlorochromate (PCC), DichloromethaneAldehyde ((6-Morpholinopyridin-3-yl)methanal)
Potassium permanganate (B83412) (KMnO₄), Strong baseCarboxylic acid (6-Morpholinonicotinic acid)
Etherification Sodium hydride (NaH), Alkyl halide (e.g., CH₃I)Ether ((6-Morpholinopyridin-3-yl)methoxymethyl)
Esterification Acyl chloride, PyridineEster (e.g., (6-Morpholinopyridin-3-yl)methyl acetate)
Carboxylic acid, DCC/DMAPEster
Halogenation Thionyl chloride (SOCl₂)Chloro-derivative (3-(Chloromethyl)-6-morpholinopyridine)
Phosphorus tribromide (PBr₃)Bromo-derivative (3-(Bromomethyl)-6-morpholinopyridine)

These transformations allow for the introduction of various functionalities, which can be used to modulate the physicochemical properties of the molecule or to serve as handles for further conjugation. youtube.comnih.govgoogle.comyoutube.comnih.gov

Strategies for Modifications and Substitutions on the Pyridinyl Ring System of this compound

The pyridine ring in this compound is an aromatic system that can undergo electrophilic substitution reactions. The morpholino group, being an amino ether, is an activating group and directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution:

Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the pyridine ring, likely at the positions ortho or para to the morpholino group. masterorganicchemistry.comresearchgate.netrsc.orgwikipedia.orggoogle.comnih.govlibretexts.orglumenlearning.com

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. youtube.comrsc.orgyoutube.comyoutube.com The strong activating effect of the morpholino group may allow for nitration under milder conditions than typically required for pyridine itself.

Cross-Coupling Reactions: If a halogenated precursor of this compound is used, such as one derived from a dihalopyridine, the remaining halogen atom can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents, including alkyl, aryl, and amino groups. libretexts.orgresearchgate.net

Chemical Transformations and Ring Modifications of the Morpholine Heterocycle within this compound Derivatives

The morpholine ring itself can be a site of chemical modification, although these transformations are generally less common than those on the other parts of the molecule.

N-Alkylation: The nitrogen atom of the morpholine ring is a nucleophile and can undergo alkylation with alkyl halides or other electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.netmdpi.comresearchgate.netjuniperpublishers.com

Ring Opening: Under certain harsh conditions or with specific reagents, the morpholine ring can undergo ring-opening reactions. For instance, treatment with strong acids and nucleophiles could potentially lead to the cleavage of the C-O or C-N bonds. nih.govbohrium.comresearchgate.netmdpi.comnih.gov This can be a route to more complex, non-cyclic derivatives.

In Vitro Pharmacological Screening Methodologies for this compound and its Analogs

Application of Receptor Binding Assays and Enzyme Inhibition Studies

A comprehensive search of scientific literature and patent databases did not yield any specific studies that have employed receptor binding assays or enzyme inhibition studies to evaluate the activity of this compound. While research exists on broader classes of morpholine-containing compounds and pyridine derivatives, which have been investigated for their potential to interact with various receptors and inhibit enzymes, no such data is available for this particular compound. For instance, various morpholinopyrimidine derivatives have been assessed for their inhibitory activity against kinases like PI3K/mTOR, and certain pyridine-based compounds have been explored as inhibitors of enzymes such as PIM-1 kinase. However, these findings are not directly applicable to this compound without specific experimental validation.

Implementation of Cell-Based Assays for Functional Activity Evaluation

Similarly, there is a lack of published research detailing the use of cell-based assays to determine the functional activity of this compound. Such assays are crucial for understanding a compound's effect on cellular processes, including signaling pathways, proliferation, and apoptosis. Although studies on related structures, such as (Pyridin-2-yl)methanol derivatives, have shown activity as antagonists of the TRPV3 channel in cell-based systems, no equivalent data exists for this compound.

Elucidation of Potential Therapeutic Target Engagement by this compound

Mechanistic Investigations at the Molecular Level of this compound Action

In the absence of primary biological data, no mechanistic investigations at the molecular level have been reported for this compound. Understanding the precise molecular interactions that underpin a compound's biological effects is fundamental to drug discovery and development.

Ligand-Target Interaction Analysis of this compound (e.g., computational modeling, biophysical techniques)

No studies utilizing computational modeling or biophysical techniques, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to analyze the interaction of this compound with potential biological targets have been found in the public domain. These methods are instrumental in visualizing and understanding the binding of a ligand to its target protein.

In Vivo Preclinical Models for Assessing Biological Efficacy of this compound-Based Compounds

Consistent with the lack of in vitro findings, there are no reports of in vivo preclinical studies to assess the biological efficacy of compounds based on this compound. Such studies are contingent on promising in vitro results that would justify further investigation in animal models.

Structure Activity Relationship Sar and Lead Optimization Studies for 6 Morpholino 3 Pyridinyl Methanol Analogs

Rational Design and Synthesis of Structural Analogs of (6-Morpholino-3-Pyridinyl)Methanol

The rational design of analogs of this compound involves a systematic approach to modify its three key components: the pyridine (B92270) core, the morpholine (B109124) ring, and the methanol (B129727) linker. nih.govmdpi.comrsc.org The goal is to understand how each part of the molecule contributes to its interaction with biological targets and to enhance its therapeutic potential. nih.govmdpi.com

The pyridine ring is a common feature in many biologically active compounds and is often a key interaction point with target proteins. mdpi.com Modifications to this core can significantly impact binding affinity and selectivity.

Research on related pyridine derivatives has shown that the introduction of various substituents can modulate activity. For instance, in a series of 2-arylvinylquinolines, which also contain a nitrogenous heterocycle, replacing a phenyl ring with a pyridine ring was found to make the compound more susceptible to hepatic metabolism. nih.gov However, for certain biological targets, phenyl and pyridyl groups were found to be favorable for overcoming cross-resistance. nih.gov

In the context of kinase inhibitors, the pyridine core of this compound often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Substitutions on the pyridine ring can influence this interaction. For example, the introduction of a fluorine atom at the C6 position of a quinoline (B57606) ring (a related bicyclic heteroaromatic system) improved antiplasmodial activity compared to methoxylated analogues. nih.gov

Systematic exploration of substituents at other positions of the pyridine ring is a common strategy. Small, electron-withdrawing groups or additional hydrogen bond donors/acceptors can be introduced to probe for additional interactions within the target's active site.

Table 1: Impact of Pyridine Core Modifications on Biological Activity This table is illustrative and based on general principles of medicinal chemistry, as specific data for direct analogs was not available in the search results.

Modification Position on Pyridine Ring Rationale Anticipated Impact on Activity
Introduction of a small alkyl group C2, C4, C5 Probes for small hydrophobic pockets. May increase or decrease activity depending on steric tolerance.
Addition of a halogen (e.g., F, Cl) C2, C4, C5 Can alter electronic properties and serve as a hydrogen bond acceptor. Often enhances binding affinity.
Introduction of an amino or hydroxyl group C2, C4, C5 Can act as a hydrogen bond donor or acceptor. Potential to form new, favorable interactions with the target.

The morpholine ring in this compound typically occupies the solvent-exposed region of the binding pocket. This makes it a prime location for modifications aimed at improving solubility, metabolic stability, and potency without disrupting core binding interactions. bohrium.com

Studies on various morpholine-containing compounds have highlighted the importance of this moiety. For some targets, an unsubstituted morpholine ring is crucial for potent activity. e3s-conferences.org In other cases, substitutions on the morpholine ring can be beneficial. For instance, in a series of quinoline-based caspase 3 inhibitors, 4-methyl and 4-phenyl substituents on the morpholine ring were found to be the most potent. e3s-conferences.org The synthesis of novel 6-morpholino purine (B94841) derivatives has also been a focus, indicating the versatility of this scaffold. mdpi.com

Furthermore, replacing the morpholine with other cyclic amines like piperazine, piperidine, or pyrrolidine (B122466) is a common strategy to explore the impact of ring size, basicity, and conformational flexibility on biological activity. nih.govresearchgate.net

Table 2: Effect of Morpholine Ring Modifications on Biological Activity This table is illustrative and based on general principles of medicinal chemistry, as specific data for direct analogs was not available in the search results.

Modification Rationale Observed/Anticipated Impact on Activity
Substitution with small alkyl groups (e.g., methyl) To probe for small hydrophobic interactions. Can enhance potency if a suitable pocket is present.
Introduction of polar groups (e.g., hydroxyl) To improve solubility and potentially form new hydrogen bonds. May increase aqueous solubility and alter the pharmacokinetic profile.
Replacement with piperazine Introduces a second nitrogen atom, offering a point for further substitution and altering basicity. Can be used to attach larger side chains to target outer regions of the binding site.

The methanol linker connecting the pyridine core to the rest of the molecule is critical for the correct spatial orientation of the key pharmacophores. Altering its length, rigidity, or chemical nature can have a profound impact on biological activity.

Strategies for modifying the linker include:

Homologation: Increasing the linker length by one or more methylene (B1212753) units can assess whether a larger distance between the pyridine and the substituent is favorable.

Introduction of Rigidity: Incorporating double or triple bonds, or small rings, can restrict the conformational freedom of the molecule. This can lead to a more favorable binding entropy but requires a good fit in the active site. For example, the synthesis of analogs of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine, which contains a rigid ethynyl (B1212043) linker, has led to potent antagonists. ebi.ac.uk

Bioisosteric Replacement: The hydroxyl group of the methanol linker can be replaced with other functional groups like an amine, a small alkyl ether, or a fluorine atom to probe for different interactions.

The stereochemistry of the methanol carbon can also be crucial. If this carbon is a stereocenter, the two enantiomers may exhibit significantly different biological activities, highlighting a specific three-dimensional binding mode.

Application of Computational Chemistry Approaches for SAR Elucidation of this compound Derivatives

Computational chemistry provides powerful tools to understand and predict the SAR of this compound derivatives, guiding the rational design of more potent and selective compounds. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. dntb.gov.uamdpi.com For this compound analogs, docking studies can reveal how different substitutions on the pyridine or morpholine rings affect the binding mode and affinity. nih.govplos.org For instance, docking can visualize the hydrogen bonds between the pyridine nitrogen and the kinase hinge region and predict how substituents might enhance or disrupt this interaction. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. dntb.gov.uanih.gov An MD simulation can assess the stability of the docked pose and reveal important conformational changes in both the ligand and the protein upon binding. nih.govplos.org For example, simulations can show how flexible side chains in the active site accommodate different morpholine ring substituents. These simulations have been successfully applied to study triazine morpholino derivatives as mTOR inhibitors. nih.gov

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound derivatives, a QSAR model can be built using a dataset of synthesized analogs and their measured potencies.

Different QSAR approaches can be employed:

2D-QSAR: This method uses 2D descriptors like molecular weight, logP, and topological indices to build a predictive model.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to generate contour maps. nih.gov These maps highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. Such studies have been performed on triazine morpholino derivatives. nih.gov

A well-validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources in the lead optimization process. nih.gov

Identification and Validation of Pharmacophore Models Derived from this compound Derivatives

The identification and validation of pharmacophore models are crucial steps in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a specific biological activity. For derivatives of this compound, while specific and detailed pharmacophore model studies directly on this scaffold are not extensively available in public literature, insights can be gleaned from structurally related compounds that have been subject to rigorous drug design and optimization processes. This section will explore the principles of pharmacophore model generation and validation, drawing on examples from closely related morpholinopyridine-containing compounds to hypothesize a relevant pharmacophore model.

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based methods. dovepress.com Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. This approach involves superimposing a set of active molecules and identifying the common chemical features that are essential for their bioactivity. dovepress.com Conversely, structure-based methods are utilized when the crystal structure of the target protein is available, allowing for the identification of key interaction points between the ligand and the protein's binding site. dovepress.com These interactions, which include hydrogen bonds, hydrophobic contacts, and ionic interactions, are then translated into a pharmacophore model. dovepress.com

A case study of a potent and selective RAF inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, which contains a core 6-morpholinopyridinyl moiety similar to this compound, provides valuable insights into the potential pharmacophoric features of this class of compounds. nih.gov The development of this inhibitor involved a structure-based design approach, which is instrumental in defining the key interactions within the kinase binding pocket. nih.gov

Based on the structure of this advanced analog, a hypothetical pharmacophore model for RAF inhibition based on the 6-morpholinopyridinyl scaffold can be proposed. The key features would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

A Hydrogen Bond Acceptor/Donor: The oxygen atom of the morpholine ring.

A Hydrophobic Feature: The morpholine ring itself.

An Aromatic Ring: The pyridine ring.

A Hydrogen Bond Donor: The hydroxyl group in the side chain, as seen in the optimized RAF inhibitor, which interacts with the DFG loop of the kinase. nih.gov

The validation of a pharmacophore model is a critical step to ensure its predictive power. dovepress.com This process typically involves several methods, including:

Fischer's Randomization Test: This method assesses the statistical significance of the pharmacophore model by comparing its predictive ability against models generated from randomized data.

Test Set Prediction: The model is used to predict the activity of a set of compounds that were not used in its development. A high correlation between the predicted and experimental activities indicates a robust model.

Decoy Set Screening: The model's ability to distinguish between known active compounds and a large set of inactive or random molecules (decoys) is evaluated. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

The table below illustrates a hypothetical set of pharmacophoric features and their importance for a series of this compound analogs, based on the principles of pharmacophore modeling and insights from related structures.

Feature IDFeature TypeLocationImportance Score
HBA1Hydrogen Bond AcceptorPyridine Nitrogen1.0
HBD1Hydrogen Bond DonorMethanol Hydroxyl0.8
HYP1HydrophobicMorpholine Ring0.7
ARO1Aromatic RingPyridine Ring0.9
HBA2Hydrogen Bond AcceptorMorpholine Oxygen0.6

Further validation of such a model would involve synthesizing and testing a library of this compound derivatives with systematic modifications to these key features. The resulting biological data would then be used to refine and confirm the predictive accuracy of the pharmacophore model.

Preclinical Safety and Toxicological Assessment of 6 Morpholino 3 Pyridinyl Methanol and Its Analogs

In Vitro Cytotoxicity and Genotoxicity Screening of (6-Morpholino-3-Pyridinyl)Methanol

No specific studies detailing the in vitro cytotoxicity or genotoxicity of this compound were identified.

In Vitro Cytotoxicity: Standard assays to determine the cytotoxic potential of a compound involve exposing various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to the substance and measuring cell viability. Common methods include the MTT or resazurin (B115843) assays, which assess metabolic activity, and assays that measure membrane integrity, such as the LDH release assay. Without experimental data, the half-maximal inhibitory concentration (IC50) values for this compound against any cell line are unknown.

Genotoxicity Screening: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. Standard screening tests include the bacterial reverse mutation assay (Ames test) to detect gene mutations, and in vitro micronucleus or chromosomal aberration tests in mammalian cells to identify chromosomal damage. No results from such tests for this compound have been published in the available literature.

Early-Stage ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for this compound Derivatives

Specific ADME data for this compound and its derivatives are not publicly available. The following subsections describe the types of studies that would be conducted.

Metabolic Stability and Metabolite Identification Studies

Information regarding the metabolic stability and the metabolites of this compound is not available.

Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. This provides data on the compound's intrinsic clearance and expected half-life in vivo. Subsequent metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary to characterize the metabolic pathways.

Cell Permeability and Efflux Transport Investigations

There are no published studies on the cell permeability or efflux transport of this compound.

Cell permeability is often evaluated using in vitro models such as the Caco-2 cell monolayer, which mimics the intestinal barrier. These studies determine the rate of transport across the cell layer and can predict in vivo absorption. Efflux transport investigations would determine if the compound is a substrate for transporters like P-glycoprotein (P-gp), which can impact its bioavailability and distribution.

Preliminary In Vivo Safety Evaluation in Relevant Animal Models (if applicable)

No in vivo safety evaluation data for this compound in any animal models has been reported in the public domain.

Acute and Sub-chronic Toxicity Studies of this compound

There is no information available from acute or sub-chronic toxicity studies for this compound.

Acute toxicity studies typically involve the administration of a single high dose to rodents to determine the median lethal dose (LD50) and identify signs of immediate toxicity. Sub-chronic studies involve repeated dosing over a period of 28 or 90 days to evaluate the potential for cumulative toxicity and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Organ System Toxicity Assessments and Adverse Event Profiling

Without any in vivo studies, there is no information on the potential organ system toxicities or adverse event profile of this compound. Such assessments would typically involve histopathological examination of major organs and monitoring of clinical signs and hematological and biochemical parameters in animals from toxicity studies.

Patents and Intellectual Property Landscape Surrounding 6 Morpholino 3 Pyridinyl Methanol

Analysis of Existing Patent Filings and Claims Related to (6--Morpholino-3-Pyridinyl)Methanol

A direct patent search for "(6-Morpholino-3-Pyridinyl)Methanol" does not yield patents with specific claims to this compound. However, the patent landscape is characterized by filings for structurally related compounds, where the morpholinyl-pyridinyl scaffold is a key feature. These patents typically claim a genus of compounds with a general formula, under which this compound or its close analogs might fall.

For instance, patents for phenylmorpholine analogues and their derivatives are prevalent, often aimed at treating central nervous system disorders. These patents, such as those for releasers and reuptake inhibitors of monoamine neurotransmitters, claim broad structures that include a morpholine (B109124) ring attached to an aromatic system, which could include a pyridine (B92270) ring. The claims in such patents are often structured to cover variations in substituents on both the morpholine and the aromatic rings.

Similarly, patents for substituted pyridine derivatives for various therapeutic applications, including as SARM1 inhibitors for neurological disorders, contribute to the intellectual property environment. google.com These patents often feature a central pyridine core with diverse substituents, including heterocyclic moieties like morpholine. The claims are typically broad, covering numerous possible substitutions to maximize the protective scope.

The synthesis of morpholine-containing compounds is also a subject of patenting. For example, patents exist for processes to prepare morpholines from dialkylene glycols and ammonia. google.com While not directly focused on this compound, these patents on synthetic methods could be relevant for the commercial production of related compounds and could influence the freedom to operate for researchers in this area.

A review of patents for kinase inhibitors also reveals the use of morpholinyl and pyridinyl groups as important pharmacophores. google.com Patents in this therapeutic area often claim large families of compounds where these heterocyclic systems are incorporated to achieve desired binding affinities and pharmacokinetic properties.

The following table summarizes representative patent filings that, while not explicitly naming this compound, define the broader intellectual property landscape.

Patent/Application NumberTitleKey Features of ClaimsPotential Relevance to this compound
US20130203752A1Phenylmorpholines and analogues thereofClaims compounds capable of acting as monoamine neurotransmitter releasers/uptake inhibitors, with broad claims covering substituted morpholine and phenyl/pyridyl rings.The core morpholinyl-pyridinyl structure could fall under the broad genus of claimed compounds.
US11629136B1Substituted pyridine derivatives as SARM1 inhibitorsClaims substituted pyridine derivatives for treating neurological disorders, allowing for a wide range of substituents, including heterocyclic rings. google.comProvides a framework for how novel substituted pyridinyl compounds are patented.
US3151112AProcess for the preparation of morpholinesClaims a process for producing morpholines from dialkylene glycols. google.comRelevant to the synthesis of the morpholine moiety of the compound.
US11680068B2Compounds useful as RET inhibitorsClaims compounds with kinase inhibitory activity, often featuring heterocyclic scaffolds like morpholine and pyridine. google.comThe morpholinyl-pyridinyl scaffold could be a component of a patented kinase inhibitor.

Strategies for Patenting Novel Analogs and Potential Therapeutic Applications Derived from this compound

Given the existing patent landscape, strategies for patenting novel analogs of this compound would need to focus on demonstrating novelty, non-obviousness, and utility.

Novelty and Non-Obviousness: To secure a patent, a new analog must be structurally different from what is already disclosed in the prior art. This could be achieved through various modifications to the core structure, such as:

Substitution on the Pyridine Ring: Introducing different functional groups (e.g., halogens, alkyls, alkoxys) at other positions on the pyridine ring.

Modification of the Methanol (B129727) Group: Converting the alcohol to other functional groups like esters, ethers, amines, or amides to create novel derivatives with potentially improved properties.

Alterations to the Morpholine Ring: Introducing substituents on the morpholine ring itself, or replacing it with other heterocyclic systems.

Stereochemistry: If chiral centers are present, patenting a specific enantiomer or diastereomer with superior activity or a better safety profile can be a viable strategy.

Patenting New Therapeutic Uses: Even if the compound itself is known, a new therapeutic use can be patented. This would require demonstrating that a this compound-based compound is effective in treating a specific disease for the first time. This "method-of-use" patent would not protect the compound itself but would prevent others from marketing it for that specific indication.

Formulation and Combination Patents: Further patent protection can be sought for novel pharmaceutical formulations that improve the delivery, stability, or efficacy of the compound. Additionally, patents can be obtained for combinations of a this compound analog with other active pharmaceutical ingredients, provided the combination shows a synergistic effect.

Implications of the Intellectual Property Landscape for Future Research and Development of this compound-Based Compounds

The existing patent landscape has several important implications for the future research and development of compounds based on the this compound scaffold:

Freedom to Operate: Researchers and companies looking to develop drugs based on this scaffold must carefully navigate the existing patents. A thorough freedom-to-operate analysis is crucial to avoid infringing on the broad claims of existing patents covering related structures.

Focus on Niche Applications: The presence of broad patents in major therapeutic areas like CNS disorders and cancer may encourage researchers to explore more niche therapeutic applications where the patent landscape is less crowded.

Incentive for Innovation: The requirement for novelty and non-obviousness provides a strong incentive for chemists to design and synthesize truly innovative analogs with significantly improved properties over existing compounds. This can drive the development of more effective and safer medicines.

Importance of Strategic Patenting: For new discoveries in this area, a well-defined patent strategy will be essential. This includes not only filing for composition of matter patents on novel analogs but also considering method-of-use, formulation, and combination patents to build a robust intellectual property portfolio. This layered approach can provide more comprehensive and long-lasting protection, thereby attracting investment for further development.

Future Perspectives and Emerging Research Avenues for 6 Morpholino 3 Pyridinyl Methanol Based Compounds

Potential for Multi-Target Drug Design Utilizing the (6-Morpholino-3-Pyridinyl)Methanol Scaffold

The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in multi-target drug design, an approach that develops a single chemical entity to modulate multiple biological targets simultaneously. wikipedia.orgnih.gov This strategy can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance. The rational design of such agents often involves combining pharmacophoric groups from different drugs into one scaffold. nih.gov

The this compound framework is an ideal candidate for this polypharmacological approach. wikipedia.org Its distinct structural components—the morpholine (B109124) ring, the pyridine (B92270) core, and the methanol (B129727) linker—can be independently modified to instill affinity for various biological targets. This modularity allows for the systematic exploration of structure-activity relationships to create dual- or multi-target inhibitors. For instance, by strategically modifying substituents on the pyridine ring or altering the linker, researchers can design compounds that inhibit both a primary target, such as a specific kinase, and a secondary target involved in a related signaling pathway, offering a more comprehensive therapeutic effect.

Table 1: Structural Components of this compound and Their Potential for Multi-Target Design

Structural MoietyPotential for Modification and Multi-Targeting
Morpholine Ring Can be replaced or functionalized to influence solubility, metabolic stability, and interaction with secondary targets. Its nitrogen atom provides a key interaction point.
Pyridine Ring The aromatic system allows for various substitutions (e.g., halogens, alkyl groups) to fine-tune electronic properties and create new interactions with different protein binding pockets.
Methanol Linker The hydroxyl group can be modified or the linker extended/constrained to optimize positioning within a binding site or to reach an adjacent target.

Integration of this compound into Advanced Drug Discovery Platforms (e.g., Fragment-Based Drug Discovery, DNA-Encoded Libraries)

Modern drug discovery has been revolutionized by high-throughput technologies that vastly expand the chemical space available for screening. namiki-s.co.jp The this compound scaffold is well-suited for integration into these advanced platforms.

Fragment-Based Drug Discovery (FBDD) is a method that identifies low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target; these hits are then optimized into more potent leads. wikipedia.orgnih.govbiosolveit.de The core this compound structure, or smaller components thereof, can serve as ideal fragments. frontiersin.org FBDD offers an efficient path to novel lead compounds because fragments are less complex, allowing for more targeted optimization and improvement of pharmacokinetic properties. frontiersin.orgmedchemexpress.com

DNA-Encoded Libraries (DELs) represent another powerful technology, enabling the screening of billions of unique compounds at once. namiki-s.co.jpdrugdiscoverychemistry.com In DEL synthesis, chemical building blocks are coupled with unique DNA tags that serve as barcodes for identification. nih.govnih.gov The this compound scaffold is a prime candidate for use as a core building block in the combinatorial construction of these vast libraries. namiki-s.co.jpemolecules.com This approach dramatically accelerates the hit identification process compared to traditional screening methods and has successfully identified ligands for a broad spectrum of drug targets. namiki-s.co.jpnih.gov

Table 2: Comparison of Advanced Drug Discovery Platforms for the Scaffold

PlatformPrincipleApplication for this compoundKey Advantage
Fragment-Based Drug Discovery (FBDD) Screen small, low-complexity molecules ("fragments") for weak binding, then optimize hits. wikipedia.orgbiosolveit.deUse the core scaffold or its components as fragments to screen against novel targets. frontiersin.orgHigh "hit quality" and more efficient optimization into drug-like candidates. biosolveit.de
DNA-Encoded Libraries (DEL) Synthesize and screen massive combinatorial libraries where each compound is tagged with a unique DNA barcode. nih.govnih.govIncorporate the scaffold as a foundational building block in the synthesis of diverse libraries. namiki-s.co.jpemolecules.comAllows for the screening of billions of compounds simultaneously, vastly expanding chemical space exploration. namiki-s.co.jp

Exploration of Novel Delivery Systems and Prodrug Strategies for Enhanced Pharmacological Profiles

Optimizing a compound's journey through the body is as critical as its interaction with the target. For this compound-based compounds, novel delivery systems and prodrug strategies are being explored to improve their pharmacological profiles, including solubility, stability, and targeted delivery. nih.govfrontiersin.org

A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. nih.govmdpi.com This approach is a versatile tool for overcoming issues like poor solubility or permeability. nih.govmdpi.com For the this compound scaffold, the primary alcohol of the methanol group is an ideal handle for chemical modification. It can be converted into esters or carbonates, which can mask the polar hydroxyl group, potentially improving oral absorption and protecting the molecule from premature metabolism. Upon entering the body, cellular enzymes (e.g., esterases) would cleave the modifying group to release the active drug. frontiersin.org

Furthermore, advanced drug delivery systems , such as lipid nanoparticles or polymer-drug conjugates, can be used to encapsulate these compounds. This encapsulation can protect the drug from degradation, enhance its stability, and control its release, thereby increasing its concentration at the site of disease and minimizing exposure to healthy tissues. frontiersin.orgnih.gov

Table 3: Potential Enhancement Strategies for Scaffold-Based Compounds

StrategyMethodPotential Pharmacological Enhancement
Prodrug Design Chemically modify the methanol group (e.g., esterification) to create a bio-reversible linkage. nih.govImproved permeability, increased oral bioavailability, and protection from first-pass metabolism. mdpi.com
Nanoparticle Encapsulation Formulate the drug within lipid- or polymer-based nanoparticles.Enhanced stability, prolonged circulation time, and potential for targeted delivery to specific tissues. nih.gov
Stimuli-Responsive Systems Link the drug to a carrier via a bond that is sensitive to the tumor microenvironment (e.g., low pH, high redox potential). frontiersin.orgrsc.orgTargeted drug release specifically at the disease site, increasing efficacy and reducing systemic toxicity. frontiersin.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for (6-Morpholino-3-Pyridinyl)Methanol?

  • Methodology : The synthesis typically involves reducing a pyridine carbonyl precursor. For example, lithium aluminum hydride (LiAlH4) is a common reducing agent for converting pyridine-3-carbaldehyde derivatives to their corresponding alcohols. The morpholino group is introduced via nucleophilic substitution or coupling reactions using morpholine and a halogenated pyridine intermediate. Solvents like tetrahydrofuran (THF) or dichloromethane are often employed under inert conditions .
  • Key Steps :

Halogenation of pyridine at the 6-position.

Morpholino substitution via SNAr (nucleophilic aromatic substitution).

Reduction of the carbonyl group to methanol using LiAlH4.

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Techniques :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the structure (e.g., morpholino protons at δ 3.6–3.8 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C10H14N2O2, MW 194.23) .
  • Melting Point Analysis : Reported mp 74–76°C serves as a purity indicator .

Q. How should this compound be stored to ensure stability?

  • Conditions : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Avoid exposure to light, as pyridine derivatives are often photosensitive .

Advanced Research Questions

Q. How does the morpholino substituent influence the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • The morpholino group enhances solubility via its oxygen atom’s hydrogen-bonding capacity.
  • Electron-donating effects from morpholine’s nitrogen may modulate pyridine’s aromatic reactivity, affecting interactions with biological targets (e.g., enzymes or receptors) .
    • Comparison : Fluorinated analogs (e.g., 6-fluoro derivatives) show increased metabolic stability, while brominated versions exhibit stronger electrophilic reactivity for cross-coupling reactions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

  • Approach :

Purity Assessment : Re-crystallize the compound and verify purity via HPLC or TLC.

Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms.

Inter-Lab Validation : Cross-check data with independent sources or collaborators.

  • Example : The reported mp range (74–76°C) in may vary due to residual solvents or polymorphic transitions .

Q. What computational tools can optimize reaction conditions for scalable synthesis?

  • Methods :

  • AI-Driven Synthesis Planning : Tools like PubChem’s synthetic route predictor () analyze feasible pathways using existing reaction databases.
  • Experimental Design Software : For chromatography optimization, variables like mobile phase pH and methanol content are modeled to enhance separation efficiency .

Q. How to design biological assays to evaluate this compound’s potential therapeutic effects?

  • Protocols :

  • Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC50 values against target enzymes (e.g., kinases).
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for receptors like GPCRs.
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) to assess antiproliferative activity .

Q. What strategies mitigate challenges in synthesizing halogenated analogs of this compound?

  • Solutions :

  • Directed Ortho-Metalation : Use directing groups (e.g., morpholino) to selectively introduce halogens at the 6-position.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for halogenation steps (e.g., bromination with NBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Morpholino-3-Pyridinyl)Methanol
Reactant of Route 2
(6-Morpholino-3-Pyridinyl)Methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。